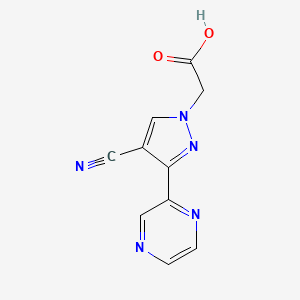
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, or 2-BFE-PY, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with a molecular weight of 266.19 g/mol. 2-BFE-PY is a versatile compound with a wide range of applications, from drug discovery to materials synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemistry : A study describes the preparation of a new bifunctional chelate intermediate related to the compound . This intermediate is used in time-resolved fluorescence immunoassays. The product's structure was determined through various methods, including IR, NMR, and GC-MS. This study underscores the compound's importance in chemical synthesis and characterization processes (Pang Li-hua, 2009).
Photoinduced Tautomerization Studies : Another study focuses on derivatives of a similar compound and examines their photoreactions, including excited-state intramolecular and intermolecular proton transfer. This provides insights into the unique photochemical properties of such compounds, which can be critical in developing new photonic materials and sensors (V. Vetokhina et al., 2012).
Metal Binding and Coordination Chemistry : A study outlines the reaction of a similar compound with dipicolylamine, leading to the creation of complexes with interesting binding properties. Such research is significant in coordination chemistry and the development of new materials (Clare A. Tovee et al., 2010).
Polyheterocyclic Ring Systems Synthesis : This compound has been used as a precursor for constructing new polyheterocyclic ring systems, which has implications in developing new pharmaceuticals and materials (E. Abdel‐Latif et al., 2019).
Research in Organometallic Chemistry : The compound and its derivatives have been studied in the context of nickel(II) complexes. Such research is valuable in exploring new catalysts and materials for various industrial applications (George S. Nyamato et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXWBAAMQWSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















